Clindamycin 2-Phosphate Sulfoxide

Forced Degradation Stability-Indicating Method HPLC

Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) is the definitive reference standard for identifying and quantifying the primary oxidative degradation pathway of clindamycin phosphate. Unlike clindamycin phosphate or clindamycin sulfoxide, this compound uniquely features both the phosphate prodrug moiety and the sulfoxide modification, exhibiting distinct chromatographic behavior (RRTs ≈ 0.57 and 0.70) critical for method specificity. Procured as a mixture of diastereomers with ≥98% purity and full characterization (NMR, MS, HPLC), it enables precise impurity profiling for ANDA/DMF submissions and stability studies under ICH Q1A/Q2B guidelines.

Molecular Formula C18H34ClN2O9PS
Molecular Weight 520.959
CAS No. 1228573-90-7
Cat. No. B589252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClindamycin 2-Phosphate Sulfoxide
CAS1228573-90-7
Synonyms7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-L-threo-α-D-galactooctopyranose 2-(Dihydrogen Phosphate); 
Molecular FormulaC18H34ClN2O9PS
Molecular Weight520.959
Structural Identifiers
SMILESCCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)S(=O)C)OP(=O)(O)O)O)O)C(C)Cl
InChIInChI=1S/C18H34ClN2O9PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)14(23)16(30-31(25,26)27)18(29-15)32(4)28/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13+,14-,15+,16+,18+,32?/m0/s1
InChIKeyNEQHVQGMXRPASW-IMOWMNBMSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) Procurement & Identification Overview for Analytical Standards and Impurity Profiling


Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) is a chemically defined derivative of the lincosamide antibiotic clindamycin phosphate, characterized by the S-oxidation of the thioether moiety to yield a sulfoxide functional group while retaining the phosphate ester at the 2-position [1]. It is supplied commercially as a mixture of diastereomers due to the chiral sulfur center generated upon oxidation [2]. This compound is primarily utilized as a certified reference standard and an identified degradation product in pharmaceutical quality control, method validation, and regulatory submissions for clindamycin phosphate drug substances and products [3].

Why Clindamycin 2-Phosphate Sulfoxide Cannot Be Substituted by Generic Clindamycin Phosphate or Clindamycin Sulfoxide in Analytical Applications


Clindamycin 2-Phosphate Sulfoxide cannot be interchanged with clindamycin phosphate (CAS 24729-96-2) or clindamycin sulfoxide (CAS 22431-46-5) due to fundamental differences in chemical structure and resulting analytical behavior. Clindamycin phosphate is the parent active pharmaceutical ingredient (API) and a prodrug, while clindamycin 2-phosphate sulfoxide is a specific oxidation product that combines both the phosphate prodrug moiety and the sulfoxide modification . Clindamycin sulfoxide, conversely, lacks the phosphate ester group, resulting in substantially different polarity, ionization efficiency, and chromatographic retention behavior [1]. Using the incorrect reference standard compromises analytical method accuracy, leading to misidentification of peaks, erroneous purity calculations, and potential regulatory non-compliance in ANDA or DMF submissions .

Clindamycin 2-Phosphate Sulfoxide: Quantitative Differentiation Evidence for Analytical Method Development and Impurity Control


Relative Retention Time (RRT) Differentiation of Clindamycin 2-Phosphate Sulfoxide Diastereomers in Forced Degradation HPLC

In forced degradation studies of clindamycin phosphate under oxidative stress (hydrogen peroxide treatment), Clindamycin 2-Phosphate Sulfoxide is generated as the primary degradation product, eluting as two distinct peaks corresponding to its diastereomeric pair. These peaks exhibit relative retention times (RRTs) of approximately 0.57 and 0.70 relative to the clindamycin phosphate main peak [1]. This specific chromatographic signature allows for unambiguous identification and quantification of this specific oxidative degradation pathway, which cannot be achieved using clindamycin phosphate API or clindamycin sulfoxide reference standards.

Forced Degradation Stability-Indicating Method HPLC Clindamycin Phosphate Impurity Oxidative Degradation

Structural Differentiation via Molecular Weight and Ionization for Mass Spectrometry Confirmation

Clindamycin 2-Phosphate Sulfoxide (CAS 1228573-90-7) possesses a distinct molecular weight of 520.96 g/mol (free base) and a molecular formula of C18H34ClN2O9PS, which integrates both the phosphate ester and sulfoxide moieties [1]. This contrasts with clindamycin sulfoxide (molecular weight 440.98 g/mol; formula C18H33ClN2O6S) which lacks the phosphate group, and clindamycin phosphate (molecular weight 504.97 g/mol) which lacks the sulfoxide modification [2]. This specific molecular weight differential is critical for unambiguous mass spectrometric identification, particularly in LC-MS methods where the [M+H]+ ion or fragmentation patterns must be correctly assigned to differentiate between the prodrug oxidation product and simple clindamycin sulfoxide.

Mass Spectrometry LC-MS Structural Elucidation Molecular Weight Impurity Identification

Purity and Certification Differentiation Among Commercial Reference Standard Suppliers

Commercial suppliers of Clindamycin 2-Phosphate Sulfoxide provide reference standards with varying degrees of purity, certification, and documentation. Some suppliers, such as Shenzhen Huaxin Pharmaceutical, provide products with ≥98% purity accompanied by comprehensive Certificates of Analysis that include synthetic route documentation, detailed structural confirmation spectra (NMR, MS, HPLC), and quantitative content determination data . Other suppliers, like CATO Research Chemicals, supply standards with >95% purity that are manufactured under ISO 17034 accreditation, ensuring metrological traceability and standardized quality for analytical applications [1]. The selection of a supplier with appropriate certification (e.g., ISO 17034) and supporting documentation is critical for meeting regulatory expectations in ANDA and DMF submissions.

Reference Standard Certificate of Analysis ISO 17034 Purity Regulatory Compliance

In Vitro Antibacterial Activity Differentiation: Clindamycin Sulfoxide vs. Clindamycin Phosphate Prodrug

While clindamycin phosphate is an inactive prodrug requiring hydrolysis to liberate active clindamycin, clindamycin sulfoxide exhibits direct, albeit reduced, antibacterial activity. In microbiological assays against clinical isolates of Staphylococcus aureus, clindamycin phosphate and clindamycin-2-palmitate both displayed MICs >100 μg/mL, confirming their prodrug inactivity in vitro [1]. In contrast, clindamycin sulfoxide demonstrated an MIC of 1.56 μg/mL against sensitive strains, while the fully active clindamycin showed an MIC of 0.1 μg/mL [1]. This class-level data provides a baseline for understanding that the sulfoxide modification (present in Clindamycin 2-Phosphate Sulfoxide) confers partial antibacterial activity compared to the phosphate prodrug, but is significantly less potent than the fully reduced parent drug.

Antibacterial Activity MIC Staphylococcus aureus Prodrug Activation Pharmacology

Clindamycin 2-Phosphate Sulfoxide: Proven Application Scenarios in Analytical Development and Pharmaceutical Quality Control


Forced Degradation (Stress Testing) Studies for Stability-Indicating Method Development

Clindamycin 2-Phosphate Sulfoxide serves as the primary marker for oxidative degradation in forced degradation studies of clindamycin phosphate. Analytical methods must demonstrate specificity by resolving the two diastereomeric peaks of this impurity (RRTs ≈ 0.57 and 0.70) from the parent clindamycin phosphate peak [1]. Procurement of this certified reference standard enables precise identification, method validation, and quantification of this critical degradation pathway, satisfying ICH Q1A and Q2B requirements for stability-indicating methods.

LC-MS Impurity Identification and Structural Confirmation in Drug Substance Analysis

In LC-MS analyses of clindamycin phosphate drug substance batches, Clindamycin 2-Phosphate Sulfoxide must be correctly identified to avoid misassignment of impurity peaks. Its distinct molecular weight of 520.96 g/mol provides a unique mass signature that differentiates it from clindamycin sulfoxide (440.98 g/mol) and other potential impurities [2]. Using this compound as a reference standard ensures accurate peak annotation in mass spectrometric workflows, which is essential for impurity profiling as outlined in ICH Q3A.

Method Validation and System Suitability Testing for ANDA Submissions

Regulatory submissions for generic clindamycin phosphate products require comprehensive impurity control strategies. Clindamycin 2-Phosphate Sulfoxide reference standards with documented purity (≥98%) and full characterization data (NMR, MS, HPLC) are used to establish system suitability parameters, validate analytical methods for specificity and accuracy, and quantify this specific impurity in stability and release testing . This supports compliance with FDA and EMA requirements for ANDA and DMF filings.

Environmental Fate and Metabolite Tracking Studies

Clindamycin 2-Phosphate Sulfoxide is a relevant transformation product in environmental studies investigating the fate of clindamycin phosphate in soil and wastewater systems. Research has demonstrated that clindamycin sulfoxide (the dephosphorylated analogue) is a persistent metabolite in environmental matrices [3]. As a commercially available reference standard, Clindamycin 2-Phosphate Sulfoxide enables accurate quantification of this oxidation product in environmental fate studies, supporting risk assessment and environmental monitoring programs for antibiotic residues.

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